1-Ethyl-5-isopropylpiperazin-2-one
Description
1-Ethyl-5-isopropylpiperazin-2-one is a piperazinone derivative characterized by an ethyl group at the 1-position and an isopropyl group at the 5-position of the piperazine ring. The synthesis of 1-ethyl-5-isopropylpiperazin-2-one involves alkylation or condensation reactions, as inferred from its role as a downstream product derived from 1-ethyl-1H-pyrazol-4-ylamine hydrochloride .
Properties
IUPAC Name |
1-ethyl-5-propan-2-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-4-11-6-8(7(2)3)10-5-9(11)12/h7-8,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIOOFDEKXGYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-5-isopropylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.
Chemical Reactions Analysis
1-Ethyl-5-isopropylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-5-isopropylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives, including 1-Ethyl-5-isopropylpiperazin-2-one, are explored for their potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-isopropylpiperazin-2-one involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.
Comparison with Similar Compounds
Table 1: Key Features of Piperazinone Derivatives
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups/Substituents | Structural Features |
|---|---|---|---|
| 1-Ethyl-5-isopropylpiperazin-2-one | Not provided | Ethyl, isopropyl, ketone | Piperazine ring with alkyl substitutions |
| 5-Amino-1-ethyl-1,2-dihydropyridin-2-one | 138.1671 | Ethyl, amino, ketone | Dihydropyridinone scaffold |
| 2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | Not provided | Sulfonyl, hydroxyl, imidazo-triazinone, ethyl | Fused heterocyclic system with aryl groups |
Key Observations:
- Ring Systems: The dihydropyridinone derivative () has a monocyclic structure, contrasting with the fused heterocycles in , which may influence pharmacokinetic properties like metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
